Product packaging for (-)-4-Hydroxypropranolol(Cat. No.:CAS No. 76792-96-6)

(-)-4-Hydroxypropranolol

Cat. No.: B1626198
CAS No.: 76792-96-6
M. Wt: 275.34 g/mol
InChI Key: CWEPACWBWIOYID-LBPRGKRZSA-N
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Description

Significance as a Major Metabolite of Propranolol (B1214883) in Research Contexts

The significance of (-)-4-Hydroxypropranolol in research is underscored by its own biological activity. It possesses beta-adrenergic blocking properties, comparable in potency to its parent compound, propranolol. nih.govnih.gov This intrinsic activity means that the metabolite contributes to the therapeutic and potentially adverse effects observed after propranolol administration. ontosight.ai

Research has highlighted that the formation of 4-hydroxypropranolol (B128105) can vary among individuals, partly due to genetic polymorphisms in the CYP2D6 enzyme. ontosight.aiontosight.ai This variability can lead to differing plasma concentrations of the metabolite, which in turn may influence the clinical response to propranolol. ontosight.ai Consequently, studying this compound is crucial for understanding the complete pharmacological profile of propranolol and for personalizing therapy. ontosight.aiontosight.ai

The main metabolic pathways of propranolol include ring hydroxylation, side-chain oxidation, and glucuronidation. pharmgkb.orgchapman.edu Ring oxidation, leading to the formation of 4-hydroxypropranolol, is a major route, particularly at lower doses. pharmgkb.orgnih.gov

Table 1: Key Enzymes in Propranolol Metabolism

MetabolitePrimary Enzyme(s)Metabolic Pathway
4-HydroxypropranololCYP2D6, CYP1A2Aromatic Hydroxylation
N-desisopropylpropranololCYP1A2 (major), CYP2D6 (minor)N-dealkylation
Propranolol GlucuronideUGT1A9, UGT2B4, UGT2B7Glucuronidation

This table summarizes the primary enzymes involved in the formation of major propranolol metabolites.

Historical Trajectories of Academic Research on this compound

Academic interest in 4-hydroxypropranolol dates back to the early 1970s, shortly after the clinical introduction of propranolol. heftpathology.com Initial studies focused on identifying and characterizing the metabolites of propranolol and determining their pharmacological activity. nih.gov Research from this era established that 4-hydroxypropranolol is a potent beta-adrenoceptor blocking agent with intrinsic sympathomimetic activity. nih.govnih.gov

A 1980 study highlighted a notable analytical interference where 4-hydroxypropranolol could lead to unreliable measurements of urinary metanephrines when using the Pisano procedure, a matter of clinical significance for patients being evaluated for conditions like pheochromocytoma while on propranolol. oup.com

Current Research Frontiers and Unresolved Questions Regarding this compound

Current research continues to explore the nuances of propranolol metabolism and the role of its active metabolites. A key area of investigation is the interplay between different metabolic pathways and the influence of genetic factors on these processes. mdpi.com For instance, recent studies have examined the interaction between cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, in the metabolism of propranolol and 4-hydroxypropranolol. mdpi.comnih.gov

The stereoselective synthesis and biotransformation of this compound are also active areas of research. scielo.brtandfonline.com The ability to produce specific enantiomers of the metabolite allows for more precise pharmacological studies to delineate the distinct effects of each isomer. scielo.br

Table 2: Research Focus on this compound

Research AreaKey Questions
PharmacogenomicsHow do genetic variations in CYP and UGT enzymes affect the formation and activity of this compound?
Drug-Drug InteractionsHow do co-administered drugs that inhibit or induce metabolic enzymes alter the levels of this compound?
StereoselectivityWhat are the distinct pharmacological profiles of the individual enantiomers of 4-hydroxypropranolol?
Clinical SignificanceWhat is the precise contribution of this compound to the therapeutic and adverse effects of propranolol in different patient populations?

This table outlines current research frontiers and key unresolved questions surrounding this compound.

Unresolved questions include the full extent of the clinical implications of variability in 4-hydroxypropranolol formation. ontosight.ai Further research is needed to determine how to best use knowledge of a patient's metabolic profile to optimize propranolol therapy. Additionally, the potential for 4-hydroxypropranolol to have unique pharmacological effects, independent of its beta-blocking activity, remains an area for exploration. caymanchem.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO3 B1626198 (-)-4-Hydroxypropranolol CAS No. 76792-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76792-96-6

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1

InChI Key

CWEPACWBWIOYID-LBPRGKRZSA-N

SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

Origin of Product

United States

Stereochemical Attributes and Enantiomeric Research Perspectives

Characterization of (-)-4-Hydroxypropranolol Enantiomers

The chemical structure of 4-hydroxypropranolol (B128105) features a hydroxyl group on the naphthalene (B1677914) ring and a chiral center in the alkyl side chain. scielo.brontosight.ai This results in two stereoisomers: (-)-(S)-4-hydroxypropranolol and (+)-(R)-4-hydroxypropranolol. The beta-blocking activity of the parent drug, propranolol (B1214883), is primarily associated with the (S)-enantiomer, which is about 100 times more potent than the (R)-enantiomer. researchgate.netscielo.br The primary active metabolite, 4-hydroxypropranolol, is also considered pharmacologically active. scielo.brnih.gov

The characterization and separation of these enantiomers are crucial for studying their specific effects. Analytical techniques such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been developed for their enantioselective analysis. nih.govnih.gov For instance, a CE method using carboxymethyl-β-cyclodextrin as a chiral selector has been validated for the simultaneous analysis of propranolol and 4-hydroxypropranolol enantiomers in culture media. nih.gov Similarly, HPLC methods utilizing chiral columns have been employed to separate and quantify the enantiomers of 4-hydroxypropranolol sulfate, a further metabolite. nih.gov

Table 1: Analytical Methods for Enantioselective Analysis

Analytical Technique Chiral Selector/Column Application Reference
Capillary Electrophoresis (CE) 4% w/v carboxymethyl-β-CD Enantioselective analysis of propranolol and 4-hydroxypropranolol in biotransformation studies. nih.gov
High-Performance Liquid Chromatography (HPLC) Chiral column Assay of racemic and enantiomeric 4-hydroxypropranolol sulfates in liver cytosol. nih.gov

Enantioselective Biotransformation Pathways Leading to this compound

The formation of 4-hydroxypropranolol from propranolol in humans is a stereoselective process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govmdpi.com

Human Metabolism: In humans, CYP2D6 is the major enzyme responsible for the aromatic ring hydroxylation of propranolol to form 4-hydroxypropranolol. nih.govchapman.edu This pathway shows substrate stereoselectivity, preferentially metabolizing the (R)-(+)-enantiomer of propranolol. mdpi.comchapman.edu Another key enzyme, CYP1A2, is mainly involved in the N-desisopropylation of propranolol. nih.govnih.gov The genetic polymorphism of these enzymes can significantly influence the metabolic profile of propranolol. mdpi.comchapman.edu Further metabolism of 4-hydroxypropranolol includes conjugation with sulfate, a reaction catalyzed by phenolsulfotransferase (PST) enzymes, which also exhibits stereoselectivity. nih.govdoi.org

Microbial Biotransformation: Research has explored the use of microorganisms, particularly endophytic fungi, as biocatalysts for the enantioselective production of this compound. scielo.brdoaj.org Studies have shown that various endophytic fungi, including species of Phomopsis, Glomerella, Penicillium, Chaetomium, and Aspergillus, can hydroxylate propranolol. scielo.brresearchgate.net A consistent finding across these studies is that the 4-hydroxylation reaction preferentially yields the (-)-(S)-4-hydroxypropranolol enantiomer, even though both propranolol enantiomers are consumed. scielo.brdoaj.orgresearchgate.net For example, Aspergillus fumigatus demonstrated high enantioselectivity, transforming 38.3% to 45.1% of (-)-(S)-propranolol into (-)-(S)-4-OH-Prop, while only 23.1% to 29.8% of (+)-(R)-propranolol was converted to its corresponding 4-hydroxy metabolite. scielo.br In another case, Glomerella cingulata biotransformed 47.8% of (-)-(S)-propranolol to (-)-(S)-4-OH-Prop within 72 hours, with no formation of the (+)-(R) enantiomer. nih.gov

Table 2: Enantioselective Biotransformation of Propranolol by Endophytic Fungi

Fungal Species Substrate Enantiomer Product Enantiomer Conversion Rate/Selectivity Reference
Aspergillus fumigatus (VR12) (-)-(S)-Propranolol (-)-(S)-4-OH-Prop 38.3% to 45.1% scielo.br
Aspergillus fumigatus (VR12) (+)-(R)-Propranolol (+)-(R)-4-OH-Prop 23.1% to 29.8% scielo.br
Chaetomium globosum (VR10) (-)-(S)-Propranolol (-)-(S)-4-OH-Prop 24.1% (no (+)-(R) form detected at 48h) scielo.br
Glomerella cingulata (VA1) (-)-(S)-Propranolol (-)-(S)-4-OH-Prop 47.8% (no (+)-(R) form detected at 72h) nih.gov

Differential Pharmacological Activities of this compound Enantiomers in Preclinical Models

4-Hydroxypropranolol is not an inert metabolite; it exhibits potent pharmacological activity. nih.gov It is recognized as a potent beta-adrenoceptor blocking drug, with a potency similar to that of propranolol itself in preclinical models. nih.govresearchgate.net

Preclinical studies in animals have elucidated its pharmacological profile. In cats, racemic 4-hydroxypropranolol was as potent as propranolol in antagonizing isoprenaline-induced effects on heart rate and blood pressure. nih.gov Studies in rats suggested that 4-hydroxypropranolol also possesses intrinsic sympathomimetic activity. nih.gov In anesthetized dogs, it demonstrated effects characteristic of beta-blockade, such as decreased heart rate and atrioventricular (A-V) conduction time. nih.gov

While much of the early preclinical research was conducted with racemic 4-hydroxypropranolol, the well-established stereoselectivity of the parent compound, propranolol, where the (S)-enantiomer holds the vast majority of beta-blocking activity, strongly suggests that the pharmacological activity of 4-hydroxypropranolol is also stereoselective. researchgate.netchapman.edu It is reported that (-)-(S)-4-hydroxypropranolol is the pharmacologically active enantiomer. researchgate.netscielo.br The metabolite is considered to be equipotent to propranolol concerning its beta-blocking activity. researchgate.net Furthermore, research indicates that 4-hydroxypropranolol possesses membrane-stabilizing activity at higher doses. nih.gov

Metabolic Biotransformation and Enzymatic Mechanisms

Phase I Metabolism: Hydroxylation of Propranolol (B1214883) to (-)-4-Hydroxypropranolol

Role of Cytochrome P450 (CYP) Isoforms

The hydroxylation of propranolol is not a monolithic process but rather a concerted effort of multiple cytochrome P450 isoforms. wikipedia.org Extensive research has identified CYP2D6 and CYP1A2 as the primary catalysts in the formation of 4-hydroxypropranolol (B128105). wikipedia.orgnih.govcaltech.edu While other CYPs like CYP2C19 may have a minor role, the contributions of CYP2D6 and CYP1A2 are paramount. wikipedia.orgfda.gov

While CYP2D6 is the primary actor, CYP1A2 also significantly contributes to the 4-hydroxylation of propranolol. nih.govresearchgate.net Research has shown that in the presence of a CYP2D6 inhibitor, residual 4-hydroxypropranolol formation still occurs, implicating another enzyme, which has been identified as CYP1A2. pharmgkb.org Inhibition studies with furaphylline, a selective inhibitor of CYP1A2, have demonstrated a reduction in propranolol 4-hydroxylation by approximately 45%. nih.govresearchgate.net This indicates that CYP1A2 is responsible for a substantial portion of this metabolic conversion. nih.gov

In vitro kinetic studies using human liver microsomes have provided valuable insights into the catalytic efficiencies of CYP2D6 and CYP1A2 in the formation of (S)-4-hydroxypropranolol. These studies have determined the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for each enzyme.

EnzymeV_max (pmol/mg protein/60 min)K_m (μM)
CYP2D6 721 (range: 84-1975)8.5 (range: 5.9-31.9)
CYP1A2 307 (range: 165-2397)21.2 (range: 8.9-77.5)
Data derived from studies on human liver microsomes for the formation of (S)-4-hydroxypropranolol. nih.govresearchgate.net

These data indicate that CYP2D6 has a higher affinity (lower K_m) and a higher maximum velocity for this reaction compared to CYP1A2, reinforcing its primary role. The inhibition kinetics of 4-hydroxypropranolol on CYP2D6 activity have been shown to shift from competitive to noncompetitive after preincubation with NADPH, suggesting the formation of a metabolite that binds irreversibly to the enzyme. nih.gov

Investigation of Arene Oxide-NIH Shift Pathways

The mechanism of aromatic hydroxylation of propranolol has been a subject of scientific inquiry. Evidence strongly suggests that the formation of 4-hydroxypropranolol proceeds through an arene oxide intermediate followed by an NIH shift. nih.gov This was determined through experiments using 4'-deuteropropranolol, where a high degree of deuterium (B1214612) retention (73-75%) was observed in the resulting 4'-hydroxypropranolol metabolite in both rat liver preparations and in humans. nih.gov The NIH shift is a chemical rearrangement where a substituent on an aromatic ring migrates during an oxidation reaction, such as hydroxylation. pharmaxchange.info This pathway is a common mechanism in the metabolic oxidation of aromatic compounds. pharmaxchange.info

Genetic Polymorphism and its Impact on Metabolic Rates

The gene encoding for CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in enzyme activity. oup.comamazonaws.com These genetic variations can classify individuals into different metabolizer phenotypes, such as poor metabolizers (PMs), extensive metabolizers (EMs), and ultra-rapid metabolizers. amazonaws.com

Individuals with deficient CYP2D6 alleles, known as poor metabolizers, exhibit a decreased rate of 4-hydroxypropranolol formation. pharmgkb.org This can lead to altered plasma concentrations of propranolol and its metabolites. nih.gov For instance, studies have shown that the partial clearance of 4-hydroxypropranolol is significantly higher in extensive metabolizers compared to poor metabolizers. fda.gov The CYP2D6*4 allele is a major polymorphism that leads to decreased enzyme activity. nih.gov The frequency of these polymorphisms varies among different ethnic populations, which can contribute to observed racial differences in propranolol metabolism. nih.govoup.com For example, some research has indicated that CYP1A2- and CYP2D6-mediated propranolol 4-hydroxylation is higher in African-Americans compared to Caucasians. nih.govresearchgate.net

Formation and Scavenging of Reactive Intermediates

The biotransformation of this compound can lead to the formation of chemically reactive intermediates. Research indicates that a reactive metabolite of propranolol, which impairs the activity of propranolol hydroxylases, is a further metabolite of 4-hydroxypropranolol. nih.gov Studies in rat liver microsomes have shown that 4-hydroxypropranolol can be converted to 1,4-naphthoquinone (B94277) (1,4-NQ) by superoxide (B77818) anions. nih.govnih.gov This conversion is dependent on the presence of microsomes and NADPH. nih.gov

The formation of this reactive quinone is significant as it can covalently bind to microsomal proteins, including the cytochrome P450 enzymes responsible for its formation. acs.orgnih.gov Specifically, the radioactivity from naphthalene (B1677914) ring-labeled 4-hydroxypropranolol bound to microsomal proteins was significantly higher than that from similarly labeled propranolol, suggesting that the reactive metabolite is more readily formed from 4-hydroxypropranolol. acs.org The superoxide anions required for this conversion are supplied mainly by NADPH-cytochrome P450 reductase with some contribution from P450 enzymes. nih.gov

The body possesses mechanisms to scavenge these reactive intermediates. The consumption of 4-hydroxypropranolol in microsomal incubations is markedly diminished in the presence of cytosol and ascorbic acid. nih.gov This suggests the involvement of scavenging mechanisms. The effect of cytosol was inhibited by potassium cyanide but not by other inhibitors, and it was not affected by heat, pointing to the role of superoxide dismutase (SOD) in the cytosol in blocking the reaction. nih.gov Indeed, purified Cu,Zn-SOD mimicked this suppressive effect. nih.gov Furthermore, the inhibitory effect of 4-hydroxypropranolol on metoprolol (B1676517) metabolism was decreased significantly when reduced glutathione (B108866) was added to the pre-incubation mixture, indicating that glutathione can effectively scavenge the reactive intermediate in vivo. drugbank.com

Phase II Metabolism: Conjugation of this compound

Following Phase I metabolism, which introduces or exposes functional groups, this compound undergoes Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolite, facilitating its excretion from the body. mdpi.comlongdom.org

Glucuronidation Pathways and UDP-Glucuronosyltransferase (UGT) Involvement

Glucuronidation is a major pathway in the elimination of 4-hydroxypropranolol. mdpi.com This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the substrate, catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comfu-berlin.de

Specific UGT Isoforms (e.g., UGT1A7, UGT1A8, UGT1A9, UGT2A1) in Glucuronidation

Research has identified several specific UGT isoforms responsible for the glucuronidation of 4-hydroxypropranolol. A comprehensive screening of 19 human UGT enzymes from the UGT1 and UGT2 families revealed that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of glucuronidating this compound. mdpi.comnih.govmdpi.com Interestingly, while UGT1A10 glucuronidates the parent compound propranolol, it shows no activity towards 4-hydroxypropranolol. mdpi.comnih.gov Conversely, UGT1A8 is active on 4-hydroxypropranolol but not on propranolol. mdpi.comnih.gov The most active isoforms for the glucuronidation of 4-hydroxypropranolol have been identified as UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.com

Table 1: UGT Isoforms Involved in the Glucuronidation of this compound
UGT IsoformActivity towards this compoundReference
UGT1A7Active mdpi.comnih.govmdpi.com
UGT1A8Active mdpi.comnih.govmdpi.com
UGT1A9Active mdpi.comnih.govmdpi.comcaymanchem.com
UGT2A1Active mdpi.comnih.govmdpi.comcaymanchem.com
UGT1A10Inactive mdpi.comnih.gov
Regioselectivity of Hydroxyl Group Conjugation

This compound possesses two hydroxyl groups that are potential sites for glucuronidation: an aromatic hydroxyl group on the naphthol ring and an aliphatic hydroxyl group on the side chain. mdpi.comnih.gov Studies have demonstrated that different UGT isoforms exhibit distinct regioselectivity. By using 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, researchers found that UGT1A9 and UGT2A1 were still active, indicating that they can catalyze aliphatic-linked glucuronidation. mdpi.comnih.gov In contrast, UGT1A7 and UGT1A8 were inactive towards 4-methoxypropranolol, suggesting they exclusively catalyze aromatic-linked glucuronidation. mdpi.comnih.gov Analysis of human urine samples after propranolol administration suggests that aromatic-linked glucuronidation is the preferred pathway under physiological conditions. researchgate.netresearchgate.net

Table 2: Regioselectivity of UGT Isoforms in this compound Glucuronidation
UGT IsoformSite of GlucuronidationReference
UGT1A7Aromatic Hydroxyl Group mdpi.comnih.gov
UGT1A8Aromatic Hydroxyl Group mdpi.comnih.gov
UGT1A9Aromatic and Aliphatic Hydroxyl Groups mdpi.comnih.gov
UGT2A1Aromatic and Aliphatic Hydroxyl Groups mdpi.comnih.gov
Stereoselective Glucuronidation Processes

The glucuronidation of propranolol and its metabolites is a stereoselective process. researchgate.net While detailed stereoselectivity studies specifically for this compound are less abundant than for the parent compound, the enzymes involved suggest that stereoselectivity is a key feature of its metabolism. For the parent compound, propranolol, UGT1A7, UGT1A9, and UGT2A1 mainly act on (S)-propranolol, while UGT1A10 displays the opposite stereoselectivity. mdpi.comnih.govresearchgate.net The glucuronidation of racemic propranolol in rat liver microsomes also shows a preference for the R-(+)-enantiomer. ingentaconnect.com Given that the same UGT isoforms are involved in the glucuronidation of 4-hydroxypropranolol, it is highly probable that this process is also stereoselective. Modeling and molecular docking studies have been performed to help explain the stereoselective glucuronidation of these substrates. mdpi.comnih.gov

Sulfation Pathways and Sulfotransferase Enzymes

In addition to glucuronidation, sulfation is another important Phase II conjugation pathway for 4-hydroxypropranolol. mdpi.comvulcanchem.com This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate.

Interplay and Modulation between Phase I and Phase II Enzyme Systems

The primary Phase I reaction for propranolol is hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme CYP2D6, leading to the formation of 4-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol. nih.govmdpi.commdpi.com Subsequently, these hydroxylated metabolites, along with the parent propranolol, undergo Phase II conjugation reactions, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs). nih.govfu-berlin.deresearchgate.net This sequential metabolic pathway highlights a direct functional link between Phase I and Phase II enzymes.

Recent research has shed light on the functional interactions between CYP2D6 and various UGT isoforms during propranolol metabolism. mdpi.comnih.gov Studies utilizing co-expression systems of human CYP2D6 and different UGTs have demonstrated a significant modulation of CYP2D6 activity by certain UGTs. Specifically, the co-expression of UGT1A7, UGT1A8, or UGT1A9 with CYP2D6 resulted in a notable increase in the formation of 4-hydroxypropranolol from propranolol. mdpi.comnih.gov In contrast, UGT2A1 co-expression did not exert a significant influence on CYP2D6 activity. mdpi.comnih.gov This suggests a specific protein-protein interaction between CYP2D6 and members of the UGT1A subfamily that enhances the catalytic efficiency of the Phase I hydroxylation reaction. fu-berlin.de

Conversely, the presence of CYP2D6 has been shown to suppress the glucuronidation activity of the UGTs studied (UGT1A7, UGT1A8, UGT1A9, and UGT2A1). mdpi.comfu-berlin.denih.gov This reciprocal inhibition indicates a competitive or allosteric interaction between the enzyme systems when metabolizing propranolol and its derivatives. The suppression of the Phase II conjugation could potentially lead to altered residence times of the pharmacologically active Phase I metabolites.

The metabolite this compound is a known substrate for several UGT isoforms, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govmdpi.comnih.gov The glucuronidation of 4-hydroxypropranolol can occur at either the aromatic hydroxyl group on the naphthalene ring or the aliphatic hydroxyl group on the propanolamine (B44665) side chain. fu-berlin.denih.gov In vitro studies using 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, have shown that UGT1A9 and UGT2A1 can catalyze aliphatic glucuronidation. nih.gov However, UGT1A7 and UGT1A8 were inactive towards this substrate, suggesting they primarily catalyze aromatic-linked glucuronidation. nih.gov Analysis of human urine samples indicates a preference for aromatic-linked glucuronidation under physiological conditions. mdpi.com

The following table summarizes the observed modulation of CYP2D6 activity by different UGT isoforms in the formation of 4-hydroxypropranolol.

UGT Isoform Co-expressed with CYP2D6Effect on 4-Hydroxypropranolol FormationFold Increase in CYP2D6 Activity
UGT1A7Enhancement3.3
UGT1A8Enhancement2.1
UGT1A9Enhancement2.8
UGT2A1No significant change-

The intricate interplay between CYP2D6 and UGTs in the metabolism of propranolol to this compound and its subsequent glucuronidation underscores the complexity of drug biotransformation. These interactions can have significant implications for drug efficacy and the potential for drug-drug interactions, as the modulation of one enzyme system by another can alter the metabolic fate of the administered compound.

Pharmacological Activity and Mechanistic Studies in Experimental Systems

Beta-Adrenoceptor Antagonism in Animal Models

(-)-4-Hydroxypropranolol is recognized as a potent beta-adrenoceptor antagonist, with a blocking potency comparable to that of propranolol (B1214883). nih.govnih.govmedchemexpress.com Its activity has been demonstrated across several animal species, where it effectively counteracts the effects of sympathomimetic agents like isoprenaline. nih.govnih.gov

Studies investigating the interaction of this compound with beta-adrenoceptors have established its strong binding affinity. The compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. medchemexpress.commedchemexpress.com Its potency in this regard is highlighted by its pA2 values, which are a measure of antagonist affinity. Research has shown that this compound inhibits β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, indicating a high degree of blocking activity that is nearly equivalent to the parent drug, propranolol. medchemexpress.commedchemexpress.com In vitro assays using β1-adrenergic receptors have confirmed its antagonistic properties, showing a dose-dependent reduction of agonist activity. acs.org

Table 1: Beta-Adrenoceptor Antagonist Potency of this compound

Receptor Subtype pA2 Value Reference
β1-Adrenergic Receptor 8.24 medchemexpress.commedchemexpress.com

The functional consequences of the beta-blocking activity of this compound have been extensively characterized in various animal models. In cats, it has been shown to be of similar potency to propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure. nih.govnih.gov Furthermore, in guinea pigs, it provides protection against isoprenaline-induced bronchospasm, demonstrating its efficacy at β2-receptors in the respiratory system. nih.govnih.gov These studies have also established that this compound is not cardioselective, meaning it blocks both β1 and β2 receptors to a similar extent. nih.govnih.gov In spontaneously hypertensive rats, administration of this compound resulted in a pressor effect. nih.gov

Intrinsic Sympathomimetic Activity (ISA) in Preclinical Investigations

A distinguishing feature of this compound is its possession of intrinsic sympathomimetic activity (ISA). nih.govnih.govapexbt.com This property means that while it blocks the effects of potent sympathomimetics like adrenaline, it can exert a low level of agonist activity at the beta-receptor itself. This was demonstrated in studies using catecholamine-depleted animal models. In such rats, this compound produced a dose-dependent increase in heart rate. nih.govapexbt.com Similarly, in catecholamine-depleted dogs, it caused an increase in heart rate and the rate of pressure change in the ventricle (dP/dt), along with a decrease in atrioventricular (A-V) conduction time. nih.govnih.gov These responses were effectively antagonized by propranolol, confirming they were due to the intrinsic sympathomimetic activity of the compound. nih.govnih.govapexbt.com This ISA may contribute to a different hemodynamic profile compared to beta-blockers that lack this property. nih.gov

Membrane Stabilizing Activity (MSA) in Model Systems

In addition to its receptor-mediated effects, this compound exhibits membrane stabilizing activity (MSA), a property also known as a quinidine-like or local anesthetic effect. nih.govnih.gov This activity is generally observed at higher concentrations than those required for beta-blockade. nih.govnih.gov In anesthetized dogs, higher doses of the compound led to a dose-dependent decrease in heart rate and dP/dt, and an increase in A-V conduction time, even in animals depleted of catecholamines. nih.govnih.gov This indicates a direct effect on the cardiac cell membrane, independent of its interaction with beta-adrenoceptors. nih.govnih.gov

Antioxidant Properties in Cellular and Biochemical Assays

This compound has been identified as a potent antioxidant, a characteristic not strongly associated with its parent compound. nih.govresearchgate.net Research has shown that it is a powerful "chain-breaking" antioxidant that effectively inhibits lipid peroxidation and scavenges free radicals. nih.govresearchgate.net

In biochemical assays using isolated hepatic microsomal membranes, this compound potently inhibited lipid peroxidation induced by an iron-catalyzed hydroxyl radical-generating system. nih.govresearchgate.net Its efficacy was significantly greater than that of both propranolol and the vitamin E analog, Trolox. nih.govresearchgate.net When tested on human low-density lipoprotein (LDL) oxidation, a key process in atherosclerosis, it demonstrated a significant delay in the onset of oxidation. nih.gov

In cellular models, such as cultured bovine aortic endothelial cells subjected to oxidative stress, this compound provided substantial protection. nih.govresearchgate.net It effectively prevented the depletion of glutathione (B108866), a critical intracellular antioxidant, and preserved cell survival against injury mediated by both oxygen- and nitrogen-derived oxidants. nih.govresearchgate.net

Table 2: Comparative Antioxidant Activity of this compound

Assay IC50/EC50 Value for this compound IC50/EC50 Value for Propranolol IC50/EC50 Value for Trolox (Vitamin E) Reference
Inhibition of Microsomal Lipid Peroxidation IC50: 1.1 µM IC50: 168 µM IC50: 4.3 µM nih.govresearchgate.net

Electrophysiological and Hemodynamic Effects in Animal Models

The administration of this compound elicits significant electrophysiological and hemodynamic changes in animal models, consistent with its beta-blocking properties. nih.gov In pentobarbital-anesthetized dogs, intravenous infusion of the compound produced dose-dependent decreases in heart rate, cardiac output, the maximum rate of left ventricular pressure rise (dP/dtmax), and mean arterial pressure. nih.gov

Electrocardiographic (ECG) analysis in these models revealed an increase in the PR interval, indicating a slowing of atrioventricular conduction, and a decrease in the corrected QT (QTc) interval. nih.gov At higher plasma concentrations, an increase in the QRS duration was also observed. nih.gov These direct cardiac electrophysiological effects, combined with its ability to block the hemodynamic and ECG effects of isoproterenol (B85558) infusions, confirm its action as a beta-blocking drug. nih.gov Comparative studies in anesthetized dogs have shown that while this compound, propranolol, and practolol (B1678030) all reduce heart rate, this compound has intermediate effects on dP/dt, cardiac output, and blood pressure compared to the other two. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Propranolol
Isoprenaline (Isoproterenol)
Adrenaline
Quinidine
Trolox
Practolol

Synthetic Approaches for Research and Reference Standard Generation

Chemical Synthesis of (-)-4-Hydroxypropranolol and its Derivatives

Chemical synthesis provides a direct route to this compound, though it often involves multiple steps and challenges in achieving high enantiomeric purity.

Alternative synthetic pathways have been explored to improve efficiency and utilize different starting materials. One such route begins with 1,4-naphthoquinone (B94277). nih.gov This process involves reduction and alkylation, followed by sulfation, catalytic hydrogenation, and amination to produce the target compound. nih.gov Another synthetic method starts with 4-methoxy-1-naphthol. mdpi.com This precursor is reacted with epichlorohydrin (B41342) and then isopropylamine (B41738) to form 4-methoxypropranolol, which can subsequently be demethylated to 4-hydroxypropranolol (B128105). mdpi.com

Biocatalytic and Microbial Biotransformation for Production

Biocatalytic methods offer a green and highly selective alternative to classical chemical synthesis, often mimicking the metabolic pathways found in mammals. scielo.brnih.gov These processes can generate specific metabolites that are otherwise difficult to synthesize chemically. scielo.br

In humans, the hydroxylation of propranolol (B1214883) is primarily carried out by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. scielo.brwikipedia.org Specifically, CYP2D6 is the main enzyme responsible for ring hydroxylation at the 4- and 5-positions, while CYP1A2 is primarily involved in N-desisopropylation. nih.govnih.gov Studies using yeast-expressed CYP2D6 have confirmed its catalytic role in producing 4-hydroxypropranolol. nih.gov

Beyond mimicking human enzymes, other enzymatic systems have been engineered for this purpose. Unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita have been evolved to selectively hydroxylate C-H bonds. acs.org While these have been highly successful in producing the 5'-hydroxypropranolol isomer with high regioselectivity, they demonstrate the potential of enzyme engineering for producing specific hydroxylated metabolites of propranolol. acs.orgsmolecule.com The co-expression of CYP2D6 with certain UDP-glucuronosyltransferases (UGTs), such as UGT1A7, UGT1A8, and UGT1A9, has been shown to significantly enhance the production of 4-hydroxypropranolol in engineered yeast systems. mdpi.com

Endophytic fungi, which reside within plant tissues, have emerged as powerful biocatalysts for drug biotransformation. nih.govresearchgate.net They are known to produce a wide array of enzymes, including those that can perform stereo- and enantioselective reactions. researchgate.net The biotransformation of propranolol using these fungi has been investigated as a method to produce the pharmacologically active (-)-(S)-4-hydroxypropranolol enantiomer. scielo.brnih.gov Research has shown that while both enantiomers of propranolol are consumed by the fungi, the 4-hydroxylation reaction preferentially yields (-)-(S)-4-hydroxypropranolol. scielo.brresearchgate.netdoaj.org This makes endophytic fungi a promising biosynthetic tool for obtaining specific, active drug metabolites. researchgate.netdoaj.org

Several endophytic fungal strains have been identified and screened for their ability to biotransform propranolol into this compound. The selected strains include Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus. scielo.br All of these fungi were capable of performing the desired 4-hydroxylation. researchgate.netnih.gov

Among the tested strains, Glomerella cingulata (VA1) demonstrated notable efficiency, biotransforming 47.8% of (-)-(S)-propranolol into (-)-(S)-4-hydroxypropranolol after 72 hours of incubation, with no formation of the (+)-(R)-enantiomer detected during this period. nih.gov Chaetomium globosum (VR10) also showed high enantioselectivity, producing 24.1% of (-)-(S)-4-OH-Prop without forming the (+)-(R) enantiomer within 48 hours. scielo.br The other fungi, including Aspergillus fumigatus (VR12) and Penicillium crustosum (VR4), also favored the production of the (-)-(S) metabolite, though with varying conversion rates and selectivities. scielo.brsmolecule.comresearchgate.net The quantity of the metabolite produced varied slightly among the different fungi screened. scielo.brresearchgate.net

Fungal Strain Performance in Biotransformation of Propranolol

Fungal StrainKey FindingReference
Glomerella cingulata (VA1)Biotransformed 47.8% of (-)-(S)-Propranolol to (-)-(S)-4-OH-Prop in 72h with no formation of the (+)-(R) enantiomer. nih.gov
Chaetomium globosum (VR10)Produced 24.1% of (-)-(S)-4-OH-Prop in 48h with no formation of the (+)-(R) enantiomer. Showed high enantioselectivity. scielo.br
Phomopsis sp. (TD2)Biotransformed propranolol through 4-hydroxylation, preferentially yielding the (-)-(S) enantiomer. scielo.brresearchgate.net
Aspergillus fumigatus (VR12)Showed similar metabolic profile to C. globosum and high enantioselectivity for (-)-(S)-4-OH-Prop, especially after 144h. scielo.br
Penicillium crustosum (VR4)Showed similar metabolic profile to C. globosum and A. fumigatus. scielo.brsmolecule.com

Application of Endophytic Fungi in Enantioselective Biotransformation

Optimization of Biotransformation Conditions for Enantiomeric Yields

The use of microbial models for producing drug metabolites offers several advantages over traditional chemical synthesis, including lower costs, easier setup and manipulation, and the potential for higher yields and a greater diversity of metabolites. scielo.br Fungi, in particular, have been identified as promising biocatalysts for such transformations. scielo.brresearchgate.net

Microorganism Selection and Performance

The selection of the microbial strain is the most crucial factor influencing the enantioselectivity of propranolol hydroxylation. Several endophytic fungi have been screened for their ability to convert racemic propranolol into 4-hydroxypropranolol, with a marked preference for producing the (-)-(S)-enantiomer. scielo.brresearchgate.net Among the tested strains, Glomerella cingulata (VA1) has demonstrated notable efficiency. smolecule.comnih.gov

In one study, five different endophytic fungi—Phomopsis sp. (TD2), Glomerella cingulata (VA1), Penicillium crustosum (VR4), Chaetomium globosum (VR10), and Aspergillus fumigatus (VR12)—were investigated. scielo.brresearchgate.net While all strains consumed both enantiomers of propranolol, the subsequent 4-hydroxylation reaction preferentially yielded (-)-(S)-4-Hydroxypropranolol. scielo.br Glomerella cingulata (VA1) was particularly effective, converting 47.8% of (-)-(S)-Propranolol into (-)-(S)-4-Hydroxypropranolol within 72 hours of incubation, with no detectable formation of the (+)-(R) isomer. nih.gov Other fungi, such as Aspergillus fumigatus and Penicillium crustosum, also showed a preference for the (-)-(S) enantiomer but with lower conversion rates, typically between 15% and 30%. smolecule.com

Chaetomium globosum (VR10) was also highly selective, producing 24.1% of (-)-(S)-4-OH-Prop after 48 hours without forming the (+)-(R) enantiomer. scielo.br Longer incubation periods with Aspergillus fumigatus (VR12) also showed increased enantioselectivity for the formation of (-)-(S)-4-OH-Prop. scielo.br

Influence of Reaction Parameters

The optimization of physical and chemical parameters is essential for maximizing biocatalytic activity and, consequently, the yield of the desired enantiomer.

pH and Temperature : Biocatalytic yields are highly sensitive to changes in pH and temperature. smolecule.com Studies have identified optimal conditions for the hydroxylation activity at a pH of 7.0 and a temperature of 28°C. smolecule.com In broader experimental setups using endophytic fungi, the pH of the Czapek medium was adjusted to 5.0, and incubation was carried out at 25°C with shaking at 120 rpm. researchgate.net

Incubation Time : The duration of the biotransformation process significantly affects both the total yield and the enantiomeric purity of the product. Kinetic studies of the hydroxylation reaction are crucial for determining the optimal time point for harvest. scielo.br For instance, with Glomerella cingulata (VA1), a 72-hour incubation period was optimal for achieving a 47.8% biotransformation of (-)-(S)-Propranolol to (-)-(S)-4-Hydroxypropranolol. nih.gov For Chaetomium globosum (VR10), significant production of (-)-(S)-4-OH-Prop was observed at 48 hours, while longer incubation times up to 144 hours were also studied. scielo.brresearchgate.net

The research findings highlight that all the investigated endophytic fungi can serve as valuable biosynthetic tools for producing the enantiomers of 4-Hydroxypropranolol, with the final yield and enantiomeric excess being a function of the specific fungal strain and the carefully controlled biotransformation conditions. scielo.brresearchgate.net

Data Table: Enantioselective Biotransformation of Propranolol by Endophytic Fungi

Fungal StrainSubstrateProductIncubation Time (h)Biotransformation / Yield (%)Enantiomeric PreferenceReference
Glomerella cingulata (VA1)(-)-(S)-Propranolol(-)-(S)-4-Hydroxypropranolol7247.8%(-)-(S) smolecule.com, nih.gov
Glomerella cingulata (VA1)(+)-(R)-Propranolol(+)-(R)-4-Hydroxypropranolol72No formation observed--- nih.gov
Aspergillus fumigatus (VR12)Racemic Propranolol(-)-(S)-4-HydroxypropranololNot Specified15-30%(-)-(S) smolecule.com
Penicillium crustosum (VR4)Racemic Propranolol(-)-(S)-4-HydroxypropranololNot Specified15-30%(-)-(S) smolecule.com
Chaetomium globosum (VR10)Racemic Propranolol(-)-(S)-4-Hydroxypropranolol4824.1%(-)-(S) scielo.br
Chaetomium globosum (VR10)Racemic Propranolol(+)-(R)-4-Hydroxypropranolol48No formation observed--- scielo.br
Aspergillus fumigatus (VR12)(-)-(S)-Propranolol(-)-(S)-4-HydroxypropranololNot Specified38.3 - 45.1%(-)-(S) scielo.br
Aspergillus fumigatus (VR12)(+)-(R)-Propranolol(+)-(R)-4-HydroxypropranololNot Specified23.1 - 29.8%(-)-(S) scielo.br

Advanced Analytical and Quantitative Methodologies for Research

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the analysis of (-)-4-Hydroxypropranolol, offering high-resolution separation and sensitive detection. Methodologies have been developed to handle various sample types, from plasma and serum to urine and culture media.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of 4-hydroxypropranolol (B128105). asianpubs.org Simple, sensitive, and selective HPLC methods have been developed for its analysis in biological fluids like serum and plasma. nih.govnih.gov These methods typically utilize reversed-phase chromatography with C18 columns being a common choice. nih.govrsc.org While phenyl and octyl columns have also been used, octadecyl columns are often favored for their reproducibility. nih.gov

Sample preparation frequently involves an initial extraction step. Liquid-liquid extraction using ether at an alkaline pH (e.g., pH 10) is a well-documented approach, sometimes with ascorbic acid added to prevent the oxidation of the metabolite. nih.govnih.govoup.com Following extraction, the residue is often dissolved in an acidic solution before injection into the HPLC system. nih.gov

Fluorescence detection is particularly effective for 4-hydroxypropranolol, providing high sensitivity with detection limits reported as low as 5 ng/mL in plasma or serum. nih.govnih.govnih.gov The mobile phase composition is critical for achieving good separation; a common combination includes acetonitrile, methanol, and a phosphoric acid solution to control pH. nih.govnih.gov Some methods have also been developed that reduce the need for extensive sample cleanup by using a pre-column with a column-switching device, allowing for direct analysis of plasma. rsc.org

Table 1: Examples of HPLC Methodologies for 4-Hydroxypropranolol Analysis

ColumnMobile PhaseDetectionSample TypeDetection LimitReference
5 µm, C18 Reversed PhaseAcetonitrile-Methanol-Phosphoric Acid (pH 4)FluorescenceSerum5 ng/mL nih.gov
Not SpecifiedNot SpecifiedFluorescencePlasma5 ng/mL nih.gov
Not SpecifiedNot SpecifiedNot SpecifiedPlasma (0.5 mL)5 ng/mL nih.gov
Octadecyl ColumnAcetonitrile, Methanol, Phosphoric AcidFluorescencePlasma/Urine1.0 ng/mL nih.govoup.com

For enhanced sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for quantifying 4-hydroxypropranolol. nih.govrsc.org These methods are capable of simultaneously measuring propranolol (B1214883) and its key metabolites in very small sample volumes, such as 100 μL of infant plasma. rsc.orgnih.govnih.gov The sample preparation is often simplified to a one-step protein precipitation with acetonitrile. rsc.orgnih.govnih.gov

LC-MS/MS assays typically operate with a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for quantification. rsc.orgnih.govnih.gov The use of deuterium-labeled internal standards, such as 4-hydroxypropranolol-d7, is crucial for ensuring accuracy and reproducibility. nih.gov These highly sensitive methods can achieve a lower limit of quantification (LLOQ) of 0.2 ng/mL for 4-hydroxypropranolol in plasma. rsc.orgnih.govnih.govnih.govsigmaaldrich.com The assays demonstrate excellent linearity over a defined concentration range and high reproducibility, with intra- and inter-day precision values typically below 11.3%. nih.govnih.gov

Beyond quantification, Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOFMS) is a powerful tool for comprehensive metabolite profiling. researcher.lifespringernature.com Systematic data mining strategies using LC-TOFMS have been applied to identify the full spectrum of propranolol metabolites in biological samples like urine. nih.govnih.gov In one such study, this approach led to the identification of 24 different metabolites, including various hydroxylated regioisomers and their conjugated forms, with 15 of them not having been previously described in the literature. nih.govconicet.gov.ar

Table 2: Representative LC-MS/MS Method for 4-Hydroxypropranolol Quantification

ParameterCondition/ValueReference
LC ColumnHypersil GOLD C18 (150 × 2.1 mm, 5 µm) rsc.org
Mobile PhaseGradient of 0.1% formic acid in water and acetonitrile rsc.orgnih.gov
Ionization ModePositive Electrospray Ionization (ESI) rsc.orgnih.govnih.gov
QuantificationMultiple Reaction Monitoring (MRM) rsc.orgnih.gov
Internal Standard4-hydroxypropranolol-d7 nih.gov
Lower Limit of Quantification (LLOQ)0.20 ng/mL rsc.orgnih.govnih.govnih.gov
Linear Range (Free form)0.20-25.00 ng/mL nih.govsigmaaldrich.com

The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's low volatility and thermal instability. Therefore, derivatization is required to convert it into a more volatile form suitable for GC analysis. While research on the direct GC-MS analysis of 4-hydroxypropranolol is limited, a method has been reported for a related compound, 4-methoxypropranolol. mdpi.com In that study, the analysis was performed on an Agilent 7890A GC system coupled to a 5975C mass selective detector, using an Agilent HP1 column (17 m, 0.2 mm, 0.11 μm) with helium as the carrier gas. mdpi.com The oven program started at 150°C, ramped to 250°C, and then to 310°C, with electron ionization at 70 eV. mdpi.com This indicates that GC-MS approaches for this compound would necessitate a similar derivatization step, such as methylation, to enable analysis.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a rapid and simple alternative for the detection and quantification of 4-hydroxypropranolol. scienceopen.com Studies have demonstrated that the compound can be electrochemically oxidized at the surface of a glassy carbon electrode (GCE). scienceopen.comresearchgate.net Using voltammetric techniques, a separation of oxidation peaks between propranolol and its major metabolites, including 4-hydroxypropranolol and 4'-hydroxypropranolol sulfate, can be achieved, which suggests the potential for their simultaneous electroanalysis. scienceopen.comresearchgate.netscielo.br

The relationship between current response and concentration has been shown to be linear over specific ranges. For 4'-hydroxypropranolol, a linear calibration curve was obtained over a concentration range of 4.00×10⁻⁶ to 4.81×10⁻⁵ mol L⁻¹, demonstrating the quantitative potential of the method. scienceopen.comresearchgate.netscielo.br These electrochemical approaches are noted for their simplicity and speed, making them suitable for application in the analysis of biological samples. scienceopen.com

Table 3: Electrochemical Detection of 4-Hydroxypropranolol

ParameterDescriptionReference
TechniqueVoltammetry scienceopen.com
ElectrodeGlassy Carbon Electrode (GCE) scienceopen.comresearchgate.net
Linear Range4.00×10⁻⁶ - 4.81×10⁻⁵ mol L⁻¹ scienceopen.comresearchgate.netscielo.br
Correlation Coefficient (R²)0.9944 scielo.br

Enantioselective Analytical Techniques

Since propranolol is administered as a racemate and its metabolism can be stereoselective, distinguishing between the enantiomers of its metabolites like this compound is critical. Enantioselective techniques are therefore indispensable in advanced research.

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of propranolol and its metabolites. nih.govmdpi.com The success of this technique hinges on the addition of a chiral selector to the background electrolyte, which interacts differently with each enantiomer, leading to different electrophoretic mobilities and thus, separation. mdpi.com

For the enantiomers of 4-hydroxypropranolol, cyclodextrins (CDs) are the most effective and widely used chiral selectors. nih.gov Among various CDs, carboxymethyl-β-cyclodextrin (CM-β-CD) has been identified as a particularly effective selector for achieving high-resolution separation. mdpi.comnih.govsmolecule.com The chiral recognition mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity. mdpi.comrsc.org Molecular modeling studies have shown that hydrogen bonds play a crucial role in the stability of these complexes and that the geometry of inclusion into the CD rim is fundamental to the chiral discrimination process. rsc.orgrsc.orgresearchgate.net

Validated CE methods have been successfully applied to investigate the enantioselective biotransformation of propranolol into 4-hydroxypropranolol by microorganisms. nih.govscielo.br For example, one study found that the fungus Glomerella cingulata biotransformed (-)-(S)-Propranolol into (-)-(S)-4-OH-Prop with no formation of the (+)-(R) enantiomer. nih.gov

Table 4: Optimized Capillary Electrophoresis Conditions for this compound Enantioseparation

ParameterConditionReference
CapillaryUncoated fused-silica nih.govsmolecule.com
Chiral Selector4% (w/v) Carboxymethyl-β-cyclodextrin (CM-β-CD) nih.govsmolecule.com
Background Electrolyte25 mmol/L Triethylamine/Phosphoric Acid Buffer (pH 9) nih.govsmolecule.com
Applied Voltage17 kV nih.govsmolecule.com
DetectionUV at 208 nm nih.gov
ApplicationEnantioselective biotransformation studies nih.govscielo.br

Chiral High-Performance Liquid Chromatography

The stereoselective analysis of drug enantiomers is critical in pharmacological and metabolic studies, as enantiomers can exhibit different physiological activities. For this compound, the active metabolite of propranolol, its separation from its (+)-enantiomer is crucial for understanding its specific effects. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for achieving this separation.

The resolution of 4-hydroxypropranolol enantiomers is typically accomplished using chiral stationary phases (CSPs). One of the most successful CSPs for this purpose is the α1-acid glycoprotein (B1211001) (AGP) column. Studies have demonstrated that a Chiral-AGP column can effectively resolve the enantiomers of 4-hydroxypropranolol and other propranolol metabolites. The separation mechanism on an AGP column involves complex interactions, including ionic, hydrophobic, and hydrogen bonding between the analyte and the protein-based stationary phase.

The mobile phase composition is a critical factor in optimizing the chiral separation. A common approach involves using a phosphate (B84403) buffer as the aqueous component, with an organic modifier to adjust the retention and resolution. For instance, a mobile phase consisting of a 10 mM sodium phosphate buffer with the addition of N,N-dimethyloctylamine and an organic modifier like 2-propanol has been successfully employed. The pH of the buffer and the concentration of the organic modifier are fine-tuned to achieve baseline separation of the this compound and (+)-4-Hydroxypropranolol peaks.

Detection is typically achieved using fluorescence or mass spectrometry. Fluorescence detection is particularly sensitive for 4-hydroxypropranolol due to its native fluorescence, with excitation and emission wavelengths often set around 290 nm and 355 nm, respectively. This allows for low limits of detection, which is essential for analyzing biological samples with low concentrations of the metabolite.

Parameter Description Source
Chiral Stationary Phase α1-acid glycoprotein (AGP)
Mobile Phase Example 10 mM Sodium Phosphate Buffer with N,N-dimethyloctylamine and 2-propanol
Detection Method Fluorescence (Excitation: ~290 nm, Emission: ~355 nm)

Method Validation for Precision, Accuracy, and Sensitivity in Research Samples

For quantitative analysis of this compound in research settings, particularly in biological matrices, the analytical method must be rigorously validated to ensure reliable and reproducible results. Method validation encompasses several key parameters, including precision, accuracy, and sensitivity.

Precision is typically assessed by determining the intra-day and inter-day variability of the assay. This is expressed as the relative standard deviation (RSD) of replicate measurements of quality control (QC) samples at different concentration levels (low, medium, and high). For the analysis of 4-hydroxypropranolol, validated methods often report intra-day and inter-day precision with RSD values below 15%.

Accuracy reflects how close the measured concentration is to the true concentration. It is determined by analyzing samples with known concentrations of this compound and is expressed as the percentage of recovery. Validated methods for 4-hydroxypropranolol typically demonstrate accuracies within 85-115% of the nominal concentration.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For this compound, highly sensitive methods, often employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have achieved LLOQs in the low picogram per milliliter (pg/mL) range in plasma samples.

The following table summarizes typical validation parameters for the quantitative analysis of 4-hydroxypropranolol in biological samples.

Validation Parameter Typical Acceptance Criteria Example Finding for 4-Hydroxypropranolol Source
Intra-day Precision (RSD) < 15%2.1 - 7.8%
Inter-day Precision (RSD) < 15%3.4 - 8.9%
Accuracy (% Recovery) 85 - 115%92.5 - 108.3%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.1 ng/mL in plasma

Sample Preparation Strategies for Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The most common techniques employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a widely used method for extracting 4-hydroxypropranolol from aqueous biological fluids. This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. A common approach for the extraction of the basic compound propranolol and its metabolites involves alkalinizing the sample with a base, such as sodium hydroxide, and then extracting with an organic solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Solid-Phase Extraction (SPE) offers a more selective and often cleaner extraction compared to LLE. SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. For 4-hydroxypropranolol, reversed-phase SPE cartridges (e.g., C18 or C8) are frequently used. The general procedure involves conditioning the cartridge, loading the pre-treated sample (e.g., diluted plasma), washing the cartridge to remove interferences, and finally eluting the analyte with a small volume of an organic solvent. This method can provide high recovery and reduce matrix effects, which is particularly important for sensitive LC-MS/MS analysis.

The choice between LLE and SPE depends on factors such as the required sample throughput, the complexity of the matrix, and the desired level of cleanliness of the final extract.

Use of Isotopic Labeling in Metabolic and Bioanalytical Studies

Isotopic labeling is a powerful tool in the study of drug metabolism and for quantitative bioanalysis. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are employed for several key purposes.

One of the primary applications of isotopic labeling is in the preparation of internal standards for quantitative analysis by mass spectrometry. An isotopically labeled analog of this compound, such as deuterated 4-hydroxypropranolol (e.g., d7-4-hydroxypropranolol), serves as an ideal internal standard. Because it has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. However, it can be distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for highly accurate and precise quantification by correcting for any sample loss during preparation and for variations in instrument response.

Furthermore, isotopic labeling is instrumental in metabolic studies. By administering a stable isotope-labeled version of propranolol, researchers can trace the metabolic fate of the drug in vivo. The labeled metabolites, including this compound, can be identified and quantified in biological fluids and tissues. This approach helps to elucidate metabolic pathways, determine the rate of formation of different metabolites, and investigate potential metabolic drug-drug interactions without the need for radioactive isotopes.

The use of stable isotope-labeled compounds has significantly advanced the understanding of the pharmacokinetics and metabolism of propranolol and its active metabolite, this compound, providing a level of analytical rigor that is essential for modern pharmacological research.

Structure Activity Relationship Sar Studies and Molecular Modeling

Computational Chemistry and Molecular Dynamics Simulations of (-)-4-Hydroxypropranolol

Computational chemistry and molecular dynamics (MD) simulations have been instrumental in characterizing the dynamic behavior of this compound and its interactions at an atomic level. These studies simulate the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

A significant area of investigation has been the interaction of 4-hydroxypropranolol (B128105) enantiomers with chiral selectors, which is crucial for their analytical separation and understanding their differential biological activities. MD simulations have been employed to study the enantioseparation mechanism of 4-hydroxypropranolol with carboxymethyl-β-cyclodextrin (CM-β-CD). researchgate.netrsc.org These simulations revealed that the stability of the inclusion complexes formed between the enantiomers and the cyclodextrin (B1172386) is largely governed by hydrogen bonding. researchgate.net

Further computational studies have involved all-atom MD simulations to refine homology models of enzymes responsible for the metabolism of this compound, such as UDP-glucuronosyltransferases (UGTs). For instance, simulations were performed on a UGT1A7 homology model in complex with its cofactor UDP-glucose (UDPGA) to prepare the system for subsequent docking studies. mdpi.com This involves solvating the enzyme-ligand complex in a water box and adding ions to neutralize the system, creating a realistic environment to simulate its dynamic behavior. mdpi.com

Molecular Docking Analyses of Enzyme-Substrate and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as this compound, and its biological target, which is typically a protein receptor or an enzyme.

Docking studies have been crucial in elucidating the stereoselective metabolism of propranolol (B1214883) and its metabolites. To rationalize the observed stereoselectivity of various UGT enzymes, docking experiments of 4-hydroxypropranolol were conducted using a UGT1A7 homology model. mdpi.com These studies showed that the enantiomers adopt different orientations within the lipophilic pocket of the enzyme's active site. mdpi.com The analysis of docking results hypothesized that specific amino acid residues play a critical role. For example, a loop containing Methionine-33 (Met33) was suggested to influence the glucuronidation of 4-hydroxypropranolol. mdpi.com In the case of propranolol enantiomers, Arginine-88 (Arg88) was identified as a key residue for the conformational positioning within the active site of UGT enzymes, which helps explain the observed stereoselectivity. mdpi.comresearchgate.net

In addition to metabolic enzymes, docking analyses have been performed on the primary pharmacological targets of 4-hydroxypropranolol, the β-adrenergic receptors. Studies have used X-ray crystal structures of the turkey β1 adrenergic receptor and the human β2 adrenergic receptor to perform docking analyses with 4-hydroxypropranolol. acs.org These analyses provide docking scores that estimate the binding affinity and help to compare the interaction with that of the parent compound, propranolol. acs.org

Table 1: Summary of Molecular Docking Studies on 4-Hydroxypropranolol
Target ProteinComputational ModelKey Interacting Residues/FindingsReference
UGT1A7, UGT1A9, UGT2A1Homology ModelEnantiomers show different orientations in the active site. A loop with Met33 is hypothesized to influence glucuronidation. Arg88 is important for the conformation of the (R)-enantiomer. mdpi.com
β1 and β2 Adrenergic ReceptorsX-ray Crystal StructuresDocking scores were calculated to estimate the binding interaction and compare the extent of receptor blocking with propranolol. acs.org
Carboxymethyl-β-cyclodextrin (CM-β-CD)Molecular Docking Software (Autodock)Binding free energy was calculated to understand the chiral recognition mechanism. mdpi.com

Theoretical Elucidation of Chiral Recognition Mechanisms

The stereoisomers of 4-hydroxypropranolol can exhibit different pharmacological and toxicological profiles. Therefore, understanding the mechanisms of chiral recognition is of paramount importance. Theoretical studies, combining molecular dynamics with quantum mechanics methods like Density Functional Theory (DFT), have provided detailed insights into these mechanisms.

The chiral recognition of 4-hydroxypropranolol enantiomers by carboxymethyl-β-cyclodextrin (CM-β-CD) has been a particular focus of such studies. researchgate.netrsc.orgsmolecule.com It was found that hydrogen bonding interactions are a pivotal element in the chiral recognition process. smolecule.com Specifically, the inclusion complex of the (+)-(R)-4-hydroxypropranolol enantiomer with CM-β-CD is stabilized by three strong intermolecular hydrogen bonds, leading to greater stability compared to the complex with the (-)-(S)-enantiomer. researchgate.netsmolecule.com

The geometry of how the guest molecule (the enantiomer) enters the host's (the cyclodextrin's) cavity also significantly influences the discrimination capability. rsc.orgsmolecule.com Theoretical calculations have shown that inclusion from the wider rim of the cyclodextrin results in lower interaction energies compared to inclusion from the narrower rim, for both enantiomers. rsc.orgsmolecule.com This energetic difference is considered the fundamental basis for chiral discrimination and correlates well with experimentally observed separation factors in analytical techniques like capillary electrophoresis. smolecule.com

Table 2: Theoretical Comparison of Enantiomeric Inclusion Complexes with Carboxymethyl-β-Cyclodextrin (CM-β-CD)
Parameter(+)-(R)-4-Hydroxypropranolol Complex(-)-(S)-4-Hydroxypropranolol ComplexReference
Intermolecular Hydrogen Bonds3 strong bondsFewer/weaker interactions researchgate.netsmolecule.com
Inclusion Energy (Gas Phase)Lower (more stable)Higher (less stable) rsc.orgsmolecule.com
Inclusion Energy (Aqueous Phase)Lower (more stable)Higher (less stable) rsc.orgsmolecule.com
Complex StabilityEnhancedReduced smolecule.com

Correlation of Molecular Descriptors with Observed Pharmacological Activities in Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwikipedia.org In QSAR, the chemical structure is represented by numerical values known as molecular descriptors, which quantify various physicochemical properties of a molecule. longdom.orgscbdd.com

While comprehensive QSAR studies for a broad series of 4-hydroxypropranolol analogs are not extensively detailed in the literature, chemometric approaches have been used to correlate molecular descriptors with outcomes related to its activity, such as chiral separation. smolecule.com Multivariate regression analysis has been shown to enable the prediction of chiral separation parameters for its enantiomers. smolecule.com

Principal Component Analysis (PCA), a statistical technique used to simplify the complexity of high-dimensional data, has been applied to identify the most critical molecular descriptors responsible for the enantioselectivity observed in the separation of 4-hydroxypropranolol. smolecule.com These key descriptors include:

Hydrogen bonding capacity: Reflects the ability of the molecule to form hydrogen bonds.

Steric interactions: Relates to the size and shape of the molecule.

Electrostatic contributions: Pertains to the distribution of charge within the molecule.

These descriptors, which are fundamental to how this compound is recognized by chiral selectors like cyclodextrins, are also intrinsically linked to how it interacts with its biological targets. smolecule.com The ability to form specific hydrogen bonds, the fit within a receptor's binding pocket (steric factors), and the electrostatic complementarity are all crucial for its binding to β-adrenergic receptors and subsequent pharmacological activity. Therefore, these molecular descriptors are not only predictive of its analytical behavior but are also implicitly correlated with its observed biological effects.

Q & A

Q. What strategies mitigate interference from endogenous plasma components in this compound assays?

  • Methodological Answer : Sample pre-treatment with sodium hydrogen sulfite and ethyl acetate extraction reduces matrix interference. Chromatographic validation includes analyzing blank plasma to confirm absence of co-eluting peaks at metabolite retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.